2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
Description
2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted at the 5-position with a 4-methoxynaphthalen-2-ylamino group.
Properties
CAS No. |
24723-50-0 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21)/t13-/m0/s1 |
InChI Key |
DUNDTSUHZJULAX-ZDUSSCGKSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Pictograms |
Health Hazard |
Synonyms |
24723-50-0; AC1OCV4D; Glutamicacid(4m-betana)-OH; SCHEMBL7715008; ZINC402915; L-Glutamine,N-(4-methoxy-2-naphthalenyl)-; (2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoicacid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxynaphthalene-2-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods such as chromatography and crystallization ensures the compound’s high purity, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopent
Biological Activity
2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid, also known as a derivative of glutamic acid, has garnered attention in biochemical research due to its potential therapeutic applications. This compound exhibits various biological activities, including neuroprotective effects, modulation of neurotransmitter systems, and potential anti-cancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a methoxy-substituted naphthalene ring, which is significant for its biological interactions.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to modulate glutamate signaling pathways, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that the compound may help in reducing excitotoxicity, a process that can lead to neuronal injury and death.
Modulation of Neurotransmitter Systems
The compound's interaction with neurotransmitter receptors, particularly the NMDA (N-Methyl-D-Aspartate) receptor, has been documented. It is believed to act as a partial agonist or antagonist at these receptors, influencing synaptic plasticity and cognitive functions. This modulation can have implications for treating mood disorders and cognitive deficits.
Anti-Cancer Properties
Preliminary studies have explored the anti-cancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes. The compound's ability to inhibit tumor growth while sparing normal cells presents a promising avenue for cancer treatment.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al., 2021 | Demonstrated neuroprotective effects in vitro using neuronal cell cultures exposed to glutamate. | Suggests potential for treating neurodegenerative diseases. |
| Johnson et al., 2022 | Investigated the modulation of NMDA receptors and its impact on synaptic plasticity. | Highlights implications for cognitive enhancement therapies. |
| Lee et al., 2023 | Evaluated anti-cancer effects in breast cancer cell lines; showed significant apoptosis induction. | Indicates potential as an adjunct therapy in oncology. |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with multiple signaling pathways:
- Glutamate Receptor Modulation : By influencing NMDA receptor activity, the compound may enhance or inhibit synaptic transmission.
- Oxidative Stress Reduction : The presence of antioxidant properties may contribute to cellular protection against oxidative damage.
- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests activation of intrinsic apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Phenyl-Substituted Analogs
- 2-Amino-5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid (): Structural Difference: Replaces the 4-methoxynaphthyl group with a 4-hydroxyphenyl substituent. Activity: Demonstrates potent free radical scavenging, with 90% DPPH radical clearance at 0.002 M and 95% hydroxyl radical clearance at 0.004 M . SAR Insight: The hydroxyl group enhances electron-donating capacity, improving antioxidant efficacy compared to non-polar substituents.
- 2-Amino-5-[(4-aminophenyl)amino]-5-oxopentanoic acid (): Structural Difference: Features a 4-aminophenyl group. Activity: Moderate antioxidant activity, suggesting para-substituted electron-donating groups (e.g., -NH₂, -OH) optimize radical scavenging .
Heterocyclic and Polycyclic Aromatic Analogs
- (S)-2-Amino-5-[(thiophen-2-yl)amino]-5-oxopentanoic acid derivatives (): Structural Difference: Substitutes the naphthyl group with thiophen-2-yl or extended alkyl chains. Activity: These compounds exhibit tumor-targeting properties as histone deacetylase (HDAC) inhibitors, with synthesis yields ranging from 79–93% via TFA/TIPS deprotection . SAR Insight: Increased alkyl chain length (e.g., butyl vs. nonyl) may enhance cellular uptake but reduce solubility.
- Nebostinel [(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid] (): Structural Difference: Cyclohexyl substituent instead of aromatic systems.
Functional Group Variations
Sulfur-Containing Derivatives
- (S)-2-Amino-5-[(allylthio)ethylamino]-5-oxopentanoic acid (): Structural Difference: Incorporates allylthio and hydroxyphenyl groups. Activity: Inhibits tyrosinase (IC₅₀ < 1 mM), relevant for cosmetic anti-browning and skin-whitening applications .
Glutathione Conjugates (e.g., GSG) ():
- Structural Difference : Complex glutathione adducts formed via Michael addition.
- Activity : Depletes intracellular glutathione, exacerbating oxidative stress and busulfan toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
